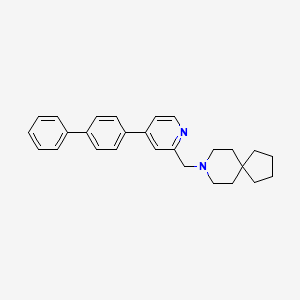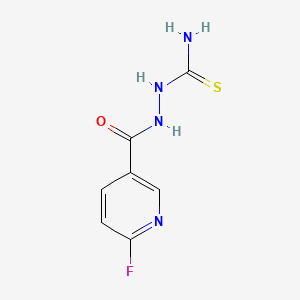
chrysin 8-C-glucoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Chrysin 8-C-glucoside can be synthesized through enzymatic catalysis or chemical synthesis. The enzymatic method involves the use of specific enzymes to catalyze the reaction between chrysin and glucose . In chemical synthesis, chrysin is reacted with glucose under controlled conditions to form the desired compound . Industrial production methods typically involve optimizing these reactions to achieve high yields and purity.
Chemical Reactions Analysis
Chrysin 8-C-glucoside undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chrysin 8-C-glucoside has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study glycosylation reactions and the synthesis of glycosides.
Biology: It is studied for its role in cellular processes, including apoptosis and cell signaling pathways.
Mechanism of Action
The mechanism of action of chrysin 8-C-glucoside involves several molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by modulating antioxidant enzymes.
Anti-inflammatory Activity: It inhibits the expression of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 and inducible nitric oxide synthase.
Antitumor Activity: It induces apoptosis in cancer cells by activating apoptotic pathways and inhibiting cell proliferation.
Comparison with Similar Compounds
Chrysin 8-C-glucoside is unique due to its specific glycosylation pattern, which enhances its solubility and bioavailability compared to chrysin. Similar compounds include:
Luteolin 8-C-glucoside (Orientin): Found in Trollius chinensis and Ocimum sanctum, it exhibits similar antioxidant and anti-inflammatory properties.
Apigenin 8-C-glucoside (Vitexin): Present in various plants, it has been studied for its anticancer and anti-inflammatory activities.
Scutellarein 8-C-glucoside: Known for its role in inducing apoptosis and inhibiting cancer cell growth.
These compounds share structural similarities with this compound but differ in their specific biological activities and applications.
Properties
Molecular Formula |
C21H20O9 |
|---|---|
Molecular Weight |
416.4 g/mol |
IUPAC Name |
5,7-dihydroxy-2-phenyl-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one |
InChI |
InChI=1S/C21H20O9/c22-8-14-17(26)18(27)19(28)21(30-14)16-11(24)6-10(23)15-12(25)7-13(29-20(15)16)9-4-2-1-3-5-9/h1-7,14,17-19,21-24,26-28H,8H2/t14-,17-,18+,19-,21+/m1/s1 |
InChI Key |
PFJBHVURUOQVHW-VPRICQMDSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)C4C(C(C(C(O4)CO)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


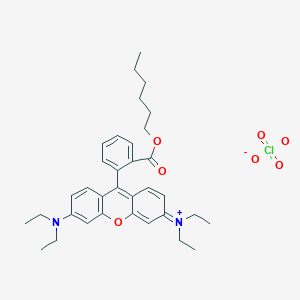
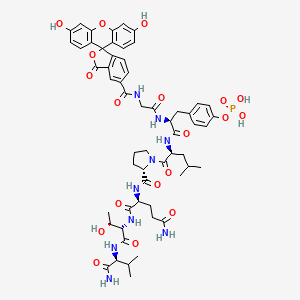
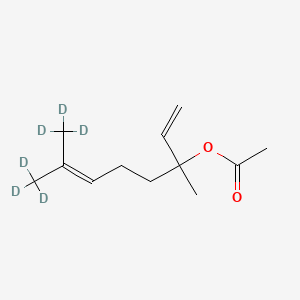
![1-[(3-chlorophenyl)methyl]-4-piperazin-1-ylpyrrolo[3,2-c]quinoline](/img/structure/B12381343.png)

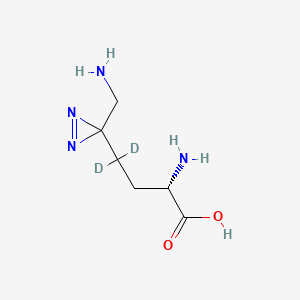
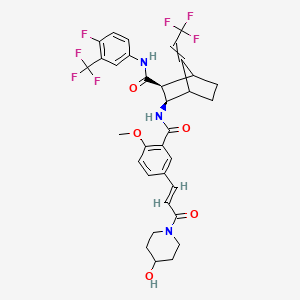
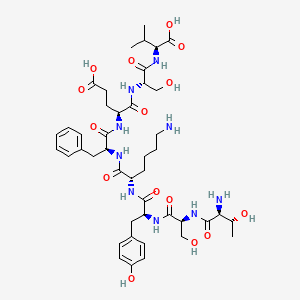
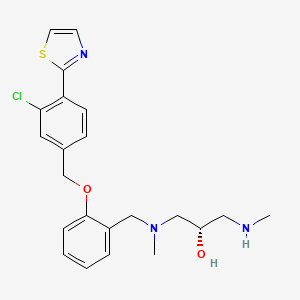
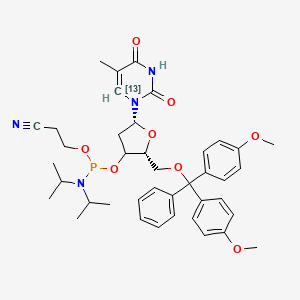
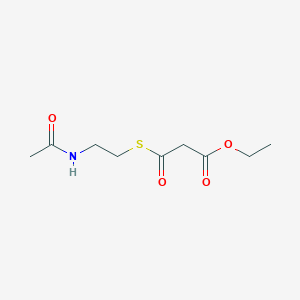
![2,7-bis(4-Hydroxybutyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone](/img/structure/B12381415.png)
